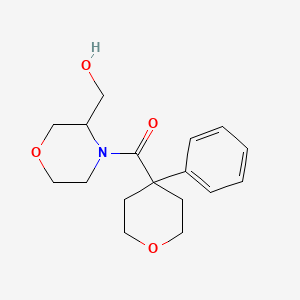

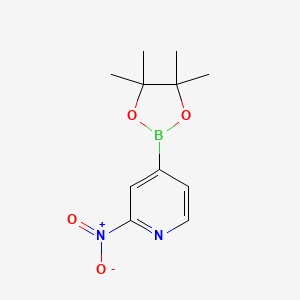

(3-(hydroxymethyl)morpholino)(4-phenyltetrahydro-2H-pyran-4-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-(hydroxymethyl)morpholino)(4-phenyltetrahydro-2H-pyran-4-yl)methanone, also known as HMP, is a compound that has gained attention in scientific research due to its potential applications in various fields.

Applications De Recherche Scientifique

Synthesis and Imaging Applications

- PET Imaging Agent for Parkinson's Disease : The synthesis of derivatives for PET imaging in Parkinson's disease research demonstrates the utility of morpholino methanone compounds. Specifically, the compound HG-10-102-01, featuring a morpholino methanone structure, was prepared for imaging of the LRRK2 enzyme, highlighting its potential in neurodegenerative disease research (Wang, Gao, Xu, & Zheng, 2017).

Synthetic Methodologies

- Stereoselective Synthesis : The stereoselective synthesis of differentially protected morpholines from chiral epoxides showcases the importance of these compounds in creating complex molecular architectures with potential applications in drug discovery and material science (Marlin, 2017).

Chemical Reactions and Mechanisms

- Reactions of 3-Formylchromone : The study on the reaction of 3-formylchromone with cyclic secondary amines in alcoholic media leading to morpholino chromanone derivatives underlines the versatility of morpholino compounds in synthetic chemistry. The solubility and reaction conditions play a crucial role in determining the product, illustrating the importance of morpholino groups in directing chemical reactions (Korzhenko, Osipov, Osyanin, & Klimochkin, 2019).

Antitumor and Enzyme Inhibition

Antitumor Activity : The synthesis and structural analysis of a morpholino indazolyl compound demonstrated distinct inhibition on cancer cell proliferation, highlighting the therapeutic potential of morpholino derivatives in cancer treatment (Tang & Fu, 2018).

Enzyme Inhibitory Activity : A study on thiophene-based heterocyclic compounds, including morpholino derivatives, revealed their potent enzyme inhibitory activities against various enzymes, indicating the potential of morpholino compounds in developing new therapeutic agents (Cetin, Türkan, Bursal, & Murahari, 2021).

Propriétés

IUPAC Name |

[3-(hydroxymethyl)morpholin-4-yl]-(4-phenyloxan-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c19-12-15-13-22-11-8-18(15)16(20)17(6-9-21-10-7-17)14-4-2-1-3-5-14/h1-5,15,19H,6-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNFOURUUHNPRCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CC=C2)C(=O)N3CCOCC3CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(hydroxymethyl)morpholino)(4-phenyltetrahydro-2H-pyran-4-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Chloroanilino)-3-[(4-chlorophenyl)iminomethyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B2937966.png)

![1-Nitro-2-[(E)-3,3,3-trifluoroprop-1-enyl]benzene](/img/structure/B2937973.png)

![2-(2-Methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2937974.png)

![4-ethoxy-3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2937979.png)

![2-chloro-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2937982.png)

![(4-tert-butylphenyl)methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate](/img/structure/B2937983.png)

![N-Tert-butyl-4-[(7-fluoro-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B2937985.png)